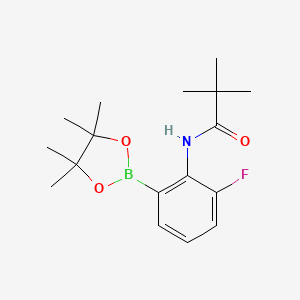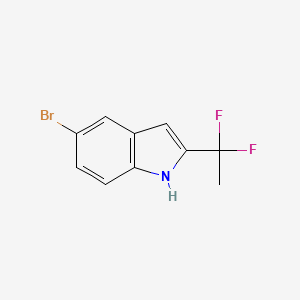
5-Bromo-2-(1,1-difluoroethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,1-difluoroethyl)-1H-indole is a synthetic organic compound characterized by the presence of a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole typically involves the bromination of 2-(1,1-difluoroethyl)-1H-indole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,1-difluoroethyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the indole ring, such as indole-2-carboxylic acid.
Reduction Reactions: Reduced forms of the indole ring, such as 2-(1,1-difluoroethyl)-1H-indoline.
Scientific Research Applications
5-Bromo-2-(1,1-difluoroethyl)-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(1,1-difluoroethyl)pyridine
- 5-Bromo-2-(1,1-difluoroethyl)pyrimidine
- 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Uniqueness
5-Bromo-2-(1,1-difluoroethyl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C10H8BrF2N |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)-1H-indole |
InChI |
InChI=1S/C10H8BrF2N/c1-10(12,13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,14H,1H3 |
InChI Key |
NQTARDYKFYUKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(N1)C=CC(=C2)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


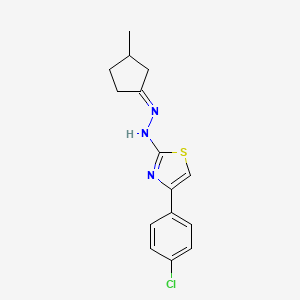
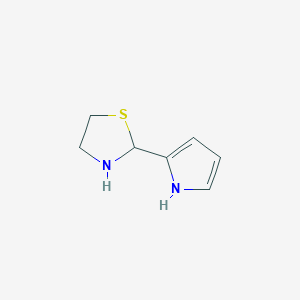

![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
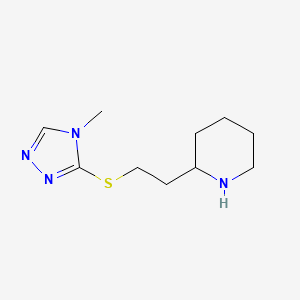

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
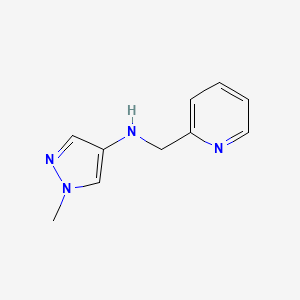
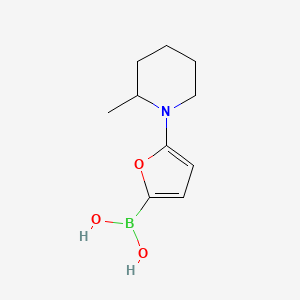
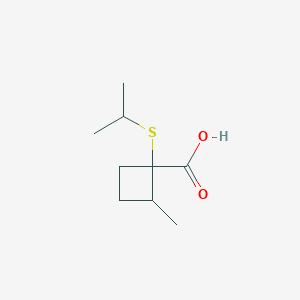
![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
